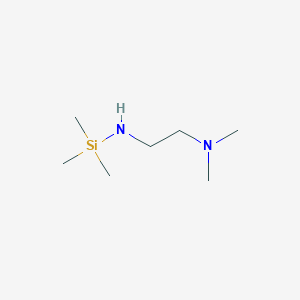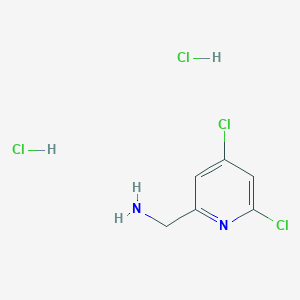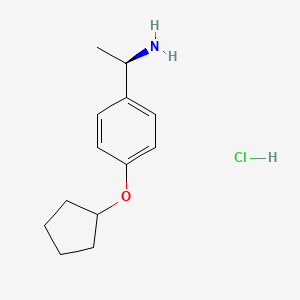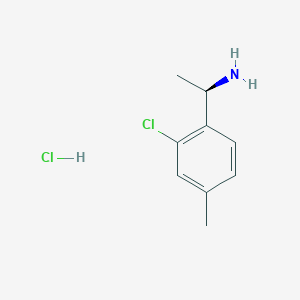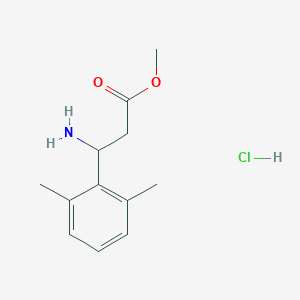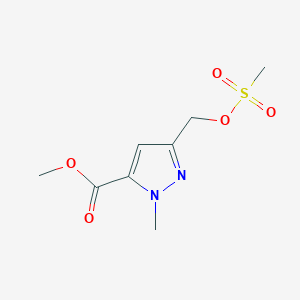
5-Methanesulfonyloxymethyl-2-methyl-2H-pyrazole-3-carboxylic acid methyl ester, 95%
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-Methanesulfonyloxymethyl-2-methyl-2H-pyrazole-3-carboxylic acid methyl ester is a chemical compound with a complex structure .
Synthesis Analysis
The synthesis of esters like this one often involves the reaction of carboxylic acids with alcohols in the presence of a catalyst . This process is known as esterification . The specific synthesis process for this compound isn’t readily available in the sources I found.Molecular Structure Analysis
The molecular structure of this compound includes a pyrazole ring, a methanesulfonyloxymethyl group, and a carboxylic acid methyl ester group . Detailed structural analysis would require more specific information or computational chemistry tools.Chemical Reactions Analysis
Esters, including this compound, can undergo a variety of chemical reactions. They can be hydrolyzed to produce alcohols and carboxylic acids . They can also be reduced to alcohols using reducing agents . The specific reactions that this compound undergoes would depend on the reaction conditions and reagents used.Mecanismo De Acción
Direcciones Futuras
The catalytic reduction of carboxylic acid derivatives, including esters, has seen rapid development in recent years . These reactions can be promoted by both heterogeneous and homogeneous catalysts . Future research in this area could lead to more efficient and environmentally friendly methods for synthesizing and modifying esters.
Propiedades
IUPAC Name |
methyl 2-methyl-5-(methylsulfonyloxymethyl)pyrazole-3-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12N2O5S/c1-10-7(8(11)14-2)4-6(9-10)5-15-16(3,12)13/h4H,5H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SBHJDJWGKFLGRR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=CC(=N1)COS(=O)(=O)C)C(=O)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12N2O5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
248.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-Methanesulfonyloxymethyl-2-methyl-2H-pyrazole-3-carboxylic acid methyl ester | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

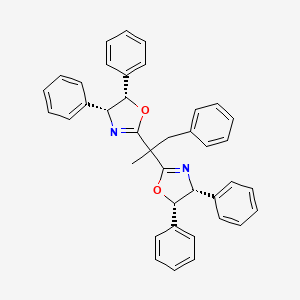
![[S(R)]-N-[(1S)-1-[1,1'-biphenyl]-2-yl-2-(diphenylphosphino)ethyl]-2-methyl-2-propanesulfinamide, 95%](/img/structure/B6291549.png)

![N-[(1S)-1-[1,1'-Biphenyl]-2-yl-2-(diphenylphosphino)ethyl]-3,5-bis(trifluoromethyl)-benzamide, 95%](/img/structure/B6291557.png)
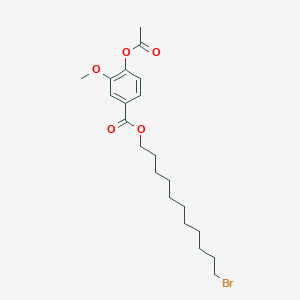
![[S(R)]-N-[(R)-[3,5-bis(1,1-dimethylethyl)-4-methoxyphenyl][2-(diphenylphosphino)phenyl]methyl]-2-methyl-2-propanesulfinamide, 95%](/img/structure/B6291575.png)

